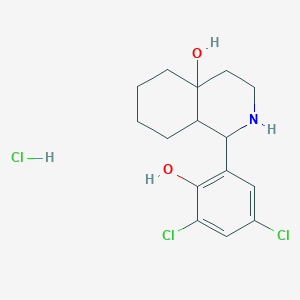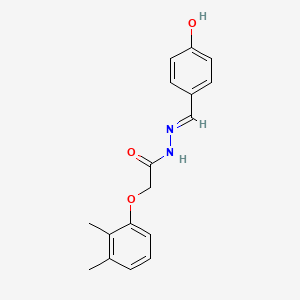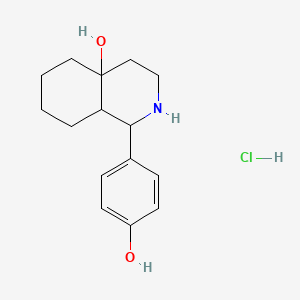
1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is a chemical compound that is commonly used in scientific research. It is also known as SCH-23390 and is a potent dopamine receptor antagonist. This compound has been widely used to study the function of dopamine receptors in the brain and its effects on behavior.
作用機序
1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride is a selective antagonist of the D1 dopamine receptor. It works by binding to the receptor and preventing dopamine from binding. This leads to a decrease in the activity of dopamine neurons in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride are primarily related to its ability to block dopamine receptors. This can lead to a variety of effects, including changes in behavior, cognition, and motor function. It has also been shown to affect other neurotransmitter systems, such as the serotonergic and noradrenergic systems.
実験室実験の利点と制限
One advantage of using 1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride in lab experiments is its selectivity for the D1 dopamine receptor. This allows researchers to specifically target this receptor and investigate its function. However, one limitation is that it is not a perfect antagonist and can have off-target effects on other neurotransmitter systems.
将来の方向性
There are many future directions for research involving 1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride. One area of interest is its potential therapeutic use in the treatment of neurological and psychiatric disorders, such as Parkinson's disease and schizophrenia. Another area of interest is its use in investigating the role of dopamine in addiction and substance abuse. Additionally, researchers may investigate the effects of 1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride on other neurotransmitter systems and their interactions with dopamine.
合成法
The synthesis of 1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride involves several steps. The starting material is 3,5-dichloro-2-hydroxybenzaldehyde, which is then reacted with ethyl acetoacetate to form the corresponding ethyl 3,5-dichloro-2-hydroxybenzylideneacetoacetate. This intermediate is then reduced with sodium borohydride to form the corresponding ethyl 3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinoline-1-carboxylate. The final step involves the hydrolysis of the ester to form 1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride.
科学的研究の応用
1-(3,5-dichloro-2-hydroxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride has been widely used in scientific research to study the function of dopamine receptors in the brain. Dopamine is a neurotransmitter that is involved in a variety of physiological and behavioral processes, including reward, motivation, and movement. By blocking dopamine receptors, researchers can investigate the role of dopamine in these processes.
特性
IUPAC Name |
1-(3,5-dichloro-2-hydroxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2.ClH/c16-9-7-10(14(19)12(17)8-9)13-11-3-1-2-4-15(11,20)5-6-18-13;/h7-8,11,13,18-20H,1-6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRVJDZZKCYEGKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCNC(C2C1)C3=C(C(=CC(=C3)Cl)Cl)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dichloro-2-hydroxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}methyl)-1H-benzimidazole](/img/structure/B6121356.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-phenylpropanamide](/img/structure/B6121358.png)
![N-(2,4-dimethoxybenzyl)-3-[1-(3,4-dimethylbenzyl)-3-piperidinyl]propanamide](/img/structure/B6121367.png)
![2-(1,3-benzodioxol-5-yloxy)-N-(5-ethyl-2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6121369.png)

![7-(3,4-difluorobenzyl)-2-(1H-1,2,4-triazol-1-ylacetyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6121378.png)
![2-[1-(4-ethoxybenzyl)-4-(5-isoquinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6121382.png)
![7-(4-chlorobenzyl)-2-(methoxymethyl)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6121387.png)
![1-(2-fluorobenzyl)-3-hydroxy-3-{[(1-methyl-4-piperidinyl)amino]methyl}-2-piperidinone](/img/structure/B6121394.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B6121402.png)
![ethyl (4-{[3-(4-methoxyphenyl)propanoyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B6121403.png)

![3-[1-(2,6-dimethoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]propanamide](/img/structure/B6121412.png)